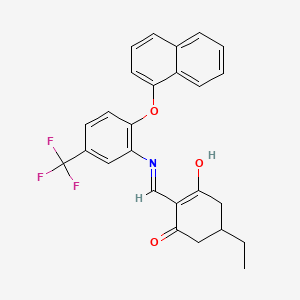

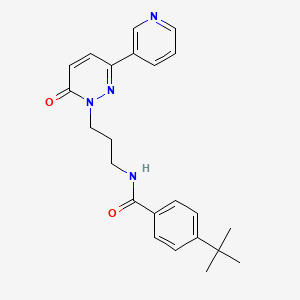

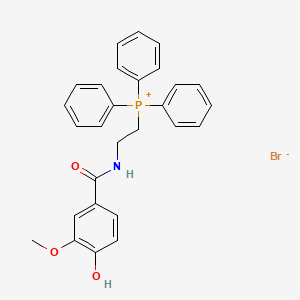

(R)-叔丁基 1-(2-硝基苯基)吡咯烷-3-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl substituted pyrrolidine derivatives can involve multiple steps, including the preparation of pyrrolidine nitroxides and subsequent functionalization. For instance, the synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls involves the addition of ethinylmagnesium bromide to corresponding pyrroline oxides, followed by hydrogenation or treatment with ethyllithium . This method could potentially be adapted for the synthesis of "(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate" by introducing the appropriate nitrophenyl and carbamate groups at the relevant positions on the pyrrolidine ring.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrrolidines can vary, with some compounds exhibiting specific conformations. For example, the pyrrolidinone ring can adopt an envelope conformation, and substituents such as tert-butyl carbonate and phenyl groups can be arranged on the same side of the ring . The presence of bulky tert-butyl groups can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Tert-butyl substituted pyrrolidines can participate in various chemical reactions, including hydrogen bonding interactions. For example, crystals of tert-butyl pyrrolidine derivatives can form through CH···O and NH···O hydrogen bonds, which can lead to the formation of columnar stacking or chains . These interactions are crucial for the solid-state properties of the compounds and can be a significant factor in their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrrolidines are influenced by their molecular structure and substituents. For instance, the presence of bulky tert-butyl groups can enhance the stability of the compound against bioreduction . Additionally, the electronic properties, such as magnetic moments and spin states, can be affected by the arrangement of substituents and the overall molecular conformation . These properties are essential for understanding the behavior of the compounds in different environments and for their application in various fields, including pharmacology and materials science.

科学研究应用

有机合成和药物化学

- 工艺开发和合成: 研究重点是相关化合物的工艺开发和中试合成,表明(R)-叔丁基吡咯烷衍生物在药物合成中的相关性。例如,通过从易得的原料开始的高效序列,开发了一种淋巴细胞功能相关抗原 1 抑制剂中间体的实用且可扩展的合成方法 (Li 等人,2012 年).

- 氮氧化物稳定性: 对吡咯烷氮氧化物的研究揭示了它们由于体积庞大的烷基取代基而对生物还原具有高抵抗力,强调了它们作为生物医学研究中稳定分子探针或标记的潜力 (Taratayko 等人,2022 年).

材料科学和聚合物化学

- 聚合物合成: 合成和表征具有叔丁基取代基的聚(吡啶-酰亚胺)证明了此类化合物在制造具有良好溶解性和热稳定性的聚合物中的重要性,有可能用于高性能材料 (Lu 等人,2014 年).

催化和绿色化学

- 催化氧化: 使用叔丁基氢过氧化物对苯酚和苯胺进行双铑催化的氧化研究突出了叔丁基取代化合物在促进高效和选择性氧化转化中的应用,这与合成化学和环境修复相关 (Ratnikov 等人,2011 年).

药物发现和开发

- 抗菌剂: 对肽变形酶抑制剂作为抗菌剂的研究确定了与叔丁基吡咯烷衍生物相关的化合物作为具有低细胞毒性的强效抑制剂,表明它们在开发新抗生素中的用途 (Chen 等人,2004 年).

分析化学

- NMR 表征: 已采用先进的 NMR 技术来表征叔丁基吡咯烷衍生物的结构,证明了该化合物通过光谱方法促进理解分子结构和动力学的作用 (Aouine 等人,2016 年).

属性

IUPAC Name |

tert-butyl N-[(3R)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGSCQCZBVODJB-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)